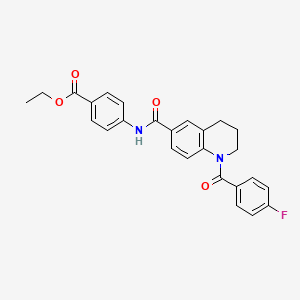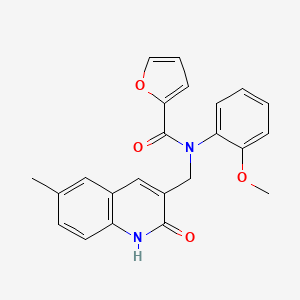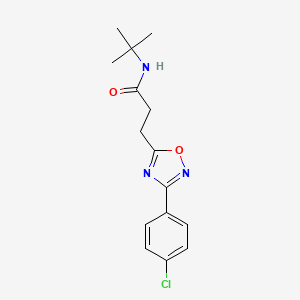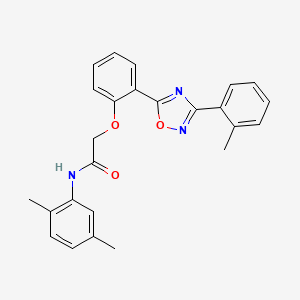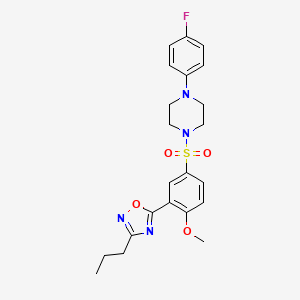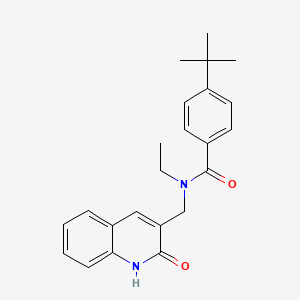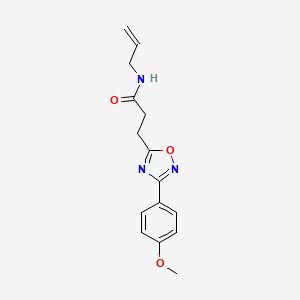
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells.
Mecanismo De Acción
The mechanism of action of N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been found to inhibit the production of reactive oxygen species, which are responsible for oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is readily available and can be synthesized using simple laboratory techniques. It is also relatively stable and can be stored for extended periods. However, it has limitations as well, as it exhibits low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. It can be studied for its potential as a therapeutic agent for various inflammatory and cancerous conditions. It can also be modified to improve its solubility and bioavailability. Additionally, its mechanism of action can be further elucidated to gain a better understanding of its effects on the body.
Conclusion:
In conclusion, N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential applications in various fields of scientific research. It exhibits anti-inflammatory, analgesic, and antipyretic properties and has been studied for its potential as an anticancer agent. Its mechanism of action involves the inhibition of cyclooxygenase enzymes and induction of apoptosis in cancer cells. It has advantages and limitations for lab experiments and has several future directions for research.
Métodos De Síntesis
N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate in the presence of acetic anhydride to form 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine. The second step involves the reaction of the obtained product with allyl bromide in the presence of potassium carbonate to form N-allyl-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.
Propiedades
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-10-16-13(19)8-9-14-17-15(18-21-14)11-4-6-12(20-2)7-5-11/h3-7H,1,8-10H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFWJWMROBGWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(prop-2-en-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

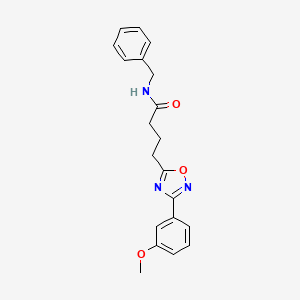

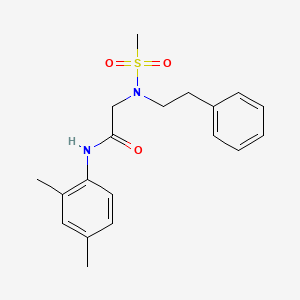
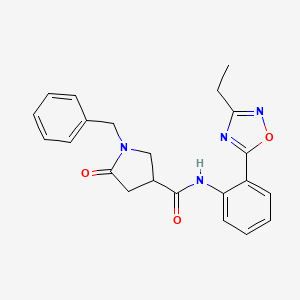
![N-(diphenylmethyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694416.png)

